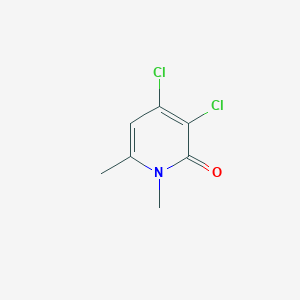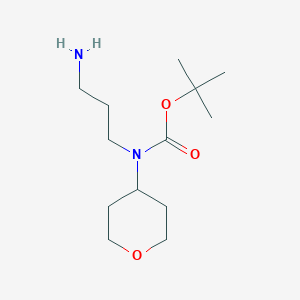![molecular formula C11H21NOS B13012002 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thiourea derivative, followed by oxidation to form the desired thiazine oxide. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is also gaining popularity in the industrial production of thiazine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine oxide back to its corresponding thiazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can regenerate the parent thiazine compound .
Aplicaciones Científicas De Investigación
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve signal transmission. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease .
Comparación Con Compuestos Similares
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide can be compared with other thiazine derivatives, such as:
2H-Benzo[b][1,4]thiazine-3(4H)-one: Known for its acetylcholinesterase inhibitory activity.
1,3-Thiazine Derivatives: These compounds exhibit a wide range of biological activities, including antibacterial and anticancer properties.
Imidazo[2,1-b][1,3]thiazines: These compounds are studied for their potential as antituberculosis agents and electroluminescent materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazine derivatives.
Propiedades
Fórmula molecular |
C11H21NOS |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
3-ethyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1-oxide |
InChI |
InChI=1S/C11H21NOS/c1-3-9-7-14(13)11-6-8(2)4-5-10(11)12-9/h8-12H,3-7H2,1-2H3 |
Clave InChI |
ZMZFJYVAVJKLOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CS(=O)C2CC(CCC2N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
![9-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B13011922.png)
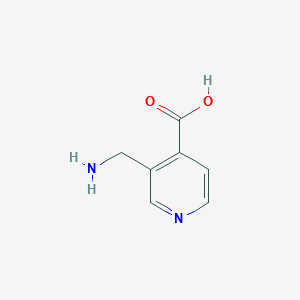

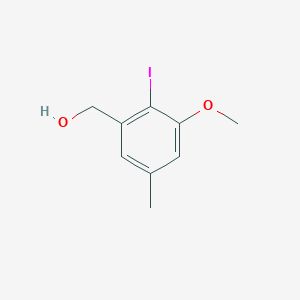
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
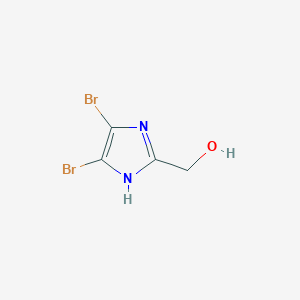

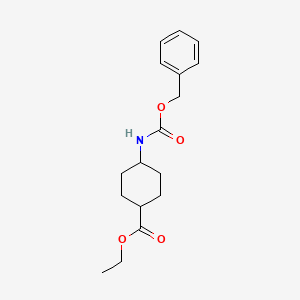
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
